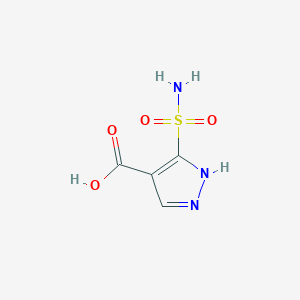

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)-

描述

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group at the 4-position and an aminosulfonyl group at the 3-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- typically involves the reaction of pyrazole derivatives with suitable sulfonylating agents. One common method includes the use of 3-amino-1H-pyrazole-4-carboxylic acid as a starting material, which undergoes sulfonylation with sulfonyl chlorides under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

科学研究应用

Synthesis and Chemical Properties

Synthetic Routes:

The synthesis of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- typically involves the reaction of pyrazole derivatives with sulfonylating agents. A common method includes sulfonylation of 3-amino-1H-pyrazole-4-carboxylic acid using sulfonyl chlorides under basic conditions.

Chemical Reactions:

This compound can undergo various chemical reactions:

- Oxidation: Using strong oxidizing agents like potassium permanganate.

- Reduction: Employing reducing agents such as sodium borohydride.

- Substitution: Nucleophiles like amines can react under basic conditions.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- has several noteworthy applications:

Chemistry

- Building Block for Complex Compounds: It serves as a precursor for synthesizing more complex heterocyclic compounds and is utilized as a ligand in coordination chemistry.

Biology

- Enzyme Inhibitors Development: The compound is instrumental in designing inhibitors for various enzymes. Its aminosulfonyl group can interact with amino acid residues in enzymes, modulating their activity.

- Biological Pathway Probes: It is used to study biological pathways, contributing to our understanding of biochemical processes.

Industry

- Agrochemicals Production: The compound is employed in the synthesis of agrochemicals, particularly in developing pesticides and herbicides .

- Specialty Chemicals Intermediate: It acts as an intermediate in producing specialty chemicals that have diverse industrial applications.

Case Study 1: Enzyme Inhibition

A study explored the use of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- as an inhibitor for a specific enzyme involved in cancer metabolism. The results indicated a significant reduction in enzyme activity with IC50 values demonstrating its potential as a therapeutic agent.

Case Study 2: Agrochemical Development

In another study focusing on agrochemical applications, the compound was synthesized to create novel pesticides. Field trials showed that formulations containing this compound exhibited enhanced efficacy against common agricultural pests compared to existing products.

作用机制

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- involves its interaction with specific molecular targets and pathways. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in the design of enzyme inhibitors for therapeutic applications .

相似化合物的比较

3-Aminopyrazole-4-carboxylic acid: Similar structure but lacks the sulfonyl group, leading to different reactivity and applications.

1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Contains a sulfonamide group and different substituents, resulting in distinct chemical properties.

Uniqueness: 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is unique due to the presence of both the carboxylic acid and aminosulfonyl groups, which confer specific reactivity and potential for diverse applications in various fields .

生物活性

1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- features a pyrazole ring with a carboxylic acid and an aminosulfonyl group. This unique configuration contributes to its biological efficacy.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. For instance, studies have shown that 1H-Pyrazole-4-carboxylic acid derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1H-Pyrazole-4-carboxylic acid | E. coli | 15 | |

| 1H-Pyrazole-4-carboxylic acid | S. aureus | 18 | |

| 1H-Pyrazole-4-carboxylic acid | Pseudomonas aeruginosa | 16 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For example, compounds similar to 1H-Pyrazole-4-carboxylic acid have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro .

Case Study: Inhibition of Inflammatory Markers

In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6. The results indicated that certain compounds exhibited up to 85% inhibition at a concentration of 10 µM compared to standard drugs like dexamethasone .

The mechanism through which 1H-Pyrazole-4-carboxylic acid exerts its biological effects typically involves interaction with specific molecular targets in the body. For example, it may inhibit enzymes involved in inflammatory pathways or interact with microbial targets to disrupt cellular processes.

Pharmacological Applications

The pharmacological applications of this compound extend beyond antimicrobial and anti-inflammatory effects. Pyrazole derivatives are also being explored for their potential in treating conditions such as cancer and neurodegenerative diseases due to their ability to modulate various biological pathways .

Table 2: Pharmacological Activities of Pyrazole Derivatives

| Activity Type | Example Compounds | Potential Applications |

|---|---|---|

| Antimicrobial | Various pyrazole derivatives | Treatment of bacterial infections |

| Anti-inflammatory | Pyrazole sulfonamides | Management of chronic inflammatory diseases |

| Anticancer | Novel pyrazole analogs | Cancer therapy |

属性

IUPAC Name |

5-sulfamoyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4S/c5-12(10,11)3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)(H2,5,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYKACFNSGUTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170603 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178880-04-1 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178880041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。